Pyruvonitrile (CAS 631-57-2), commonly known as acetyl cyanide, is a highly reactive acyl cyanide functioning primarily as an electrophilic acetylating agent and a bifunctional cyano-donor [1]. While structurally simple, its specific combination of an acyl group directly bonded to a strongly electron-withdrawing cyano moiety fundamentally alters its reactivity profile compared to standard acyl halides or anhydrides [2]. In industrial and advanced laboratory procurement, it is prioritized not as a bulk acetylating solvent, but as a precision reagent for regioselective O-acylation, controlled organometallic coupling, and tandem cyanation-acylation protocols [1]. Its ability to act as both an acetyl source and an in situ cyanide generator makes it a highly effective, atom-economical precursor for complex pharmaceutical and agrochemical scaffolds where conventional reagents suffer from poor selectivity or require highly toxic co-reagents [3].
Substituting pyruvonitrile with ubiquitous acetylating agents like acetyl chloride or acetic anhydride frequently leads to process failure in complex molecule synthesis [1]. Acetyl chloride triggers over-addition when reacting with highly nucleophilic organolithium species, yielding tertiary alcohols rather than desired ketones, and lacks the distinct 'cyanide effect' hydrogen-bonding network required for thermodynamically unfavorable axial hydroxyl protection [2]. Furthermore, standard acyl halides cannot function as bifunctional reagents; substituting pyruvonitrile in cyanoamidation or O-acetyl cyanohydrin synthesis would necessitate the separate introduction of highly toxic, volatile hydrogen cyanide or expensive metal cyanides, drastically increasing safety risks and complicating downstream purification [3].
In the protection of carbohydrate intermediates, achieving regioselectivity without multi-step sequences is highly challenging. Pyruvonitrile, utilizing the distinct 'cyanide effect,' enables the direct, thermodynamically unfavorable axial O-acylation of 1,2-cis-diols [1]. When catalyzed by DMAP at -78 °C, pyruvonitrile yields the 4-O-acetyl product in >80% yields, whereas standard reagents like acetic anhydride or fluoride-mediated conditions favor equatorial acylation or produce non-selective mixtures [1].
| Evidence Dimension | Regioselectivity in 1,2-cis-diol acylation |
| Target Compound Data | Pyruvonitrile yields highly specific axial 4-O-acylation (kinetic product) |
| Comparator Or Baseline | Acetic anhydride yields equatorial O-acylation or mixed products |
| Quantified Difference | Shifts selectivity from mixed/equatorial to exclusive axial protection |
| Conditions | 1,2-cis-diols, DMAP catalyst, -78 °C |
Enables direct, one-step protection of sterically congested axial hydroxyls, eliminating the need for lengthy multi-step protection and deprotection sequences in carbohydrate synthesis.
The acylation of highly reactive organolithium reagents with standard acid chlorides is notoriously inefficient due to secondary nucleophilic attack. Pyruvonitrile overcomes this limitation; its strongly electron-withdrawing cyano group enhances electrophilicity while preventing over-addition[1]. Under microflow conditions, acyl cyanides including pyruvonitrile afford target ketones in 71–90% yields, whereas acid chlorides typically stall at 50–58% yield and produce significant tertiary alcohol byproducts (e.g., 42% byproduct formation with related benzoyl chlorides) [1].
| Evidence Dimension | Target ketone yield from aryllithium addition |
| Target Compound Data | Pyruvonitrile (and related acyl cyanides) achieves 71–90% ketone yield |
| Comparator Or Baseline | Acid chlorides achieve 50–58% ketone yield with up to 42% tertiary alcohol byproduct |
| Quantified Difference | 20-40% absolute increase in target ketone yield with near-total suppression of over-addition |
| Conditions | Aryllithium reagents, flash microflow system, -78 °C |
Allows buyers to efficiently synthesize complex ketones from highly reactive organometallics without wasting expensive precursors on over-addition byproducts.
Pyruvonitrile acts as a bifunctional reagent in copper-catalyzed domino decyanation and cyanation reactions. Unlike acetyl chloride, which only donates an acetyl group, pyruvonitrile delivers both the acyl and cyano groups via in situ C-CN cleavage [1]. This allows for the direct synthesis of cyano-substituted amides and esters in up to 89% yield without the need for external, highly toxic cyanide sources like HCN or KCN [1].
| Evidence Dimension | Reagent stoichiometry and toxicity profile for cyanoamidation |
| Target Compound Data | Pyruvonitrile acts as a single, stable 1-pot bifunctional reagent (up to 89% yield) |
| Comparator Or Baseline | Acetyl chloride requires a separate, highly toxic cyanide source (HCN/KCN) |
| Quantified Difference | Eliminates the need for a secondary highly toxic cyanide reagent while maintaining high yields |
| Conditions | Cu2O catalyst, DMSO, 130 °C, reaction with amines |
Significantly lowers toxicity risks and simplifies supply chain requirements by replacing two reagents with a single, stable liquid precursor.
The synthesis of chiral cyanohydrins typically requires highly toxic HCN or expensive trimethylsilyl cyanide (TMSCN), followed by a separate protection step. Pyruvonitrile streamlines this by acting as both the cyanide source and the acetylating agent [1]. In the presence of a Ti-salen complex, pyruvonitrile adds to prochiral aldehydes to yield O-acetylated cyanohydrins with up to 95% enantiomeric excess in a single step, locking the stereocenter immediately to prevent racemization [1].
| Evidence Dimension | Process steps and enantiomeric excess (ee) |
| Target Compound Data | Pyruvonitrile achieves simultaneous cyanation and O-acetylation (up to 95% ee) |
| Comparator Or Baseline | TMSCN requires a separate subsequent acetylation step to protect the cyanohydrin |
| Quantified Difference | Eliminates 1 synthetic step and replaces an expensive silyl reagent while achieving 95% ee |
| Conditions | Prochiral aldehydes, Ti-salen complex catalyst, -40 °C |
Streamlines the industrial synthesis of protected chiral cyanohydrins by locking in the stereocenter immediately upon formation, reducing process time and reagent costs.
Pyruvonitrile is a highly effective reagent when direct, regioselective axial O-acetylation of 1,2-cis-diols is required. By utilizing the distinct 'cyanide effect,' it bypasses the need for multi-step protection and deprotection strategies that are mandatory when using standard acetic anhydride[1].
In processes utilizing highly reactive organolithium reagents, pyruvonitrile is prioritized over acetyl chloride to prevent tertiary alcohol over-addition. Its enhanced electrophilicity and distinct leaving group dynamics make it highly suitable for high-yield ketone synthesis in microflow reactors [2].
For the synthesis of pharmaceutical intermediates requiring both cyano and acyl functionalities, pyruvonitrile serves as a bifunctional precursor. It is selected to avoid the severe safety and operational hazards associated with handling volatile HCN or discrete metal cyanides [3].
In agrochemical and pharmaceutical workflows demanding highly enantioselective addition to aldehydes, pyruvonitrile is used to immediately O-acetylate the product in situ. This locks the stereocenter, preventing racemization or degradation, and eliminates the need for expensive silyl cyanide reagents [4].
Flammable;Acute Toxic;Irritant